Cas no 893577-83-8 ((butan-2-yl)(4-methoxyphenyl)methylamine)

(Butan-2-yl)(4-methoxyphenyl)methylamine is a chiral secondary amine featuring a butan-2-yl (sec-butyl) group and a 4-methoxyphenyl (p-anisyl) substituent on the nitrogen. This structure imparts steric and electronic modulation, making it useful as an intermediate in asymmetric synthesis and pharmaceutical research. The methoxy group enhances solubility in organic solvents, while the sec-butyl chain contributes to steric hindrance, potentially influencing selectivity in catalytic reactions. Its well-defined molecular architecture allows for controlled functionalization, making it valuable in the development of bioactive compounds or chiral ligands. The compound is typically handled under inert conditions due to its amine functionality.
(butan-2-yl)(4-methoxyphenyl)methylamine structure
893577-83-8 structure
Product Name:(butan-2-yl)(4-methoxyphenyl)methylamine
CAS No:893577-83-8
MF:C12H19NO
MW:193.285363435745
MDL:MFCD07405986
CID:1072573
PubChem ID:4717631
Update Time:2025-10-29

(butan-2-yl)(4-methoxyphenyl)methylamine Chemical and Physical Properties

Names and Identifiers

    • N-(4-Methoxybenzyl)butan-2-amine
    • CHEMBRDG-BB 4022331
    • N-(4-Methoxybenzyl)-2-butanamine
    • N-(4-methoxybenzyl)butan-2-amine(SALTDATA: FREE)
    • N-[(4-methoxyphenyl)methyl]butan-2-amine
    • AKOS000233800
    • AKOS017279312
    • BS-35978
    • (butan-2-yl)[(4-methoxyphenyl)methyl]amine
    • EN300-32516
    • SCHEMBL19865693
    • DTXSID80405913
    • 893577-83-8
    • MFCD07405986
    • [(4-methoxyphenyl)methyl](sec-butyl)amine
    • (butan-2-yl)(4-methoxyphenyl)methylamine
    • MDL: MFCD07405986
    • Inchi: 1S/C12H19NO/c1-4-10(2)13-9-11-5-7-12(14-3)8-6-11/h5-8,10,13H,4,9H2,1-3H3
    • InChI Key: BFIFDYOBNXBOST-UHFFFAOYSA-N
    • SMILES: O(C)C1C=CC(=CC=1)CNC(C)CC

Computed Properties

  • Exact Mass: 193.14700
  • Monoisotopic Mass: 193.146664230g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 5
  • Complexity: 141
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 21.3Ų

Experimental Properties

  • PSA: 21.26000
  • LogP: 2.97420

(butan-2-yl)(4-methoxyphenyl)methylamine Security Information

  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT

(butan-2-yl)(4-methoxyphenyl)methylamine Customs Data

  • HS CODE:2922299090
  • Customs Data:

    China Customs Code:

    2922299090

    Overview:

    2922299090. Other amino groups(naphthol\phenol)And ether\Esters [including their salts, Except those containing more than one oxygen-containing group]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Summary:

    2922299090. other amino-naphthols and other amino-phenols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

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Additional information on (butan-2-yl)(4-methoxyphenyl)methylamine

(Butan-2-yl)(4-methoxyphenyl)methylamine (CAS No. 893577-83-8): A Comprehensive Overview of Its Properties and Applications

The compound (butan-2-yl)(4-methoxyphenyl)methylamine (CAS No. 893577-83-8) is a specialized organic molecule that has garnered attention in various scientific and industrial fields. Its unique structure, combining a butan-2-yl group with a 4-methoxyphenyl moiety, makes it a subject of interest for researchers exploring novel chemical entities. This article delves into the properties, synthesis, and potential applications of this compound, while also addressing common queries and trends in the field.

One of the key features of (butan-2-yl)(4-methoxyphenyl)methylamine is its molecular architecture, which includes a tertiary amine functional group. This structural characteristic is often associated with bioactive potential, making the compound a candidate for further investigation in medicinal chemistry. Recent trends in drug discovery and pharmaceutical research have highlighted the importance of such amines in the development of new therapeutic agents. Researchers are particularly interested in how the 4-methoxyphenyl group might influence the compound's interaction with biological targets.

In addition to its potential biomedical applications, (butan-2-yl)(4-methoxyphenyl)methylamine is also relevant in the field of material science. The compound's aromatic and aliphatic components could contribute to the design of advanced polymers or coatings with tailored properties. For instance, the methoxy group might enhance solubility or stability in certain environments, a topic frequently searched by professionals in the chemical industry.

The synthesis of (butan-2-yl)(4-methoxyphenyl)methylamine typically involves multi-step organic reactions, including alkylation and amination processes. These methods are well-documented in the literature, but optimizing yield and purity remains a challenge. This aligns with the growing demand for green chemistry and sustainable synthesis practices, as researchers seek to minimize waste and energy consumption. Discussions around these topics are prevalent in academic and industrial forums, reflecting the compound's relevance to contemporary chemical research.

Another area of interest is the compound's potential role in flavor and fragrance applications. The 4-methoxyphenyl group is known to contribute to aromatic profiles, and derivatives of similar structures are used in perfumery. This connection to the cosmetic industry is a hot topic, as consumers increasingly seek innovative and natural-inspired ingredients.

From an analytical perspective, (butan-2-yl)(4-methoxyphenyl)methylamine can be characterized using techniques such as NMR spectroscopy, mass spectrometry, and HPLC. These methods are essential for ensuring the compound's identity and purity, which are critical for its intended applications. The rise of analytical chemistry tools and their integration with AI-driven data analysis is a trending topic, as it enhances the efficiency of compound characterization.

In summary, (butan-2-yl)(4-methoxyphenyl)methylamine (CAS No. 893577-83-8) is a versatile compound with promising applications across multiple disciplines. Its structural features, combined with the growing emphasis on sustainable chemistry and bioactive molecules, make it a compelling subject for further study. As research continues, this compound may unlock new possibilities in pharmaceuticals, materials, and beyond.

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